molecular formula C14H18O3 B3135964 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin CAS No. 40662-76-8

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Cat. No.: B3135964
CAS No.: 40662-76-8
M. Wt: 234.29 g/mol
InChI Key: NWBXBARTRIEVKH-UHFFFAOYSA-N
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Description

Chemical Identity:
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin (CAS: 40662-76-8) is a substituted dihydrocoumarin derivative with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol. Its structure features a hydroxyl group at position 6 and five methyl substituents at positions 4, 4, 5, 7, and 8 (Figure 1) .

Synthesis:
The compound is synthesized via a multi-step protocol involving coupling reactions. As described in , it is prepared using 3-methyl-3-(2,4,5-trimethyl-3,6-dioxo-cyclohexa-1,4-dienyl)-butyric acid, HATU (coupling agent), and DIEA (base) at room temperature, yielding 6.1% . This low yield highlights synthetic challenges, likely due to steric hindrance from methyl groups and the need for precise reaction control.

Properties

IUPAC Name

6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXBARTRIEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of green solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a hydrocoumarin derivative with a saturated lactone ring, a hydroxy group at the sixth position, and five methyl groups at the 4, 4, 5, 7, and 8 positions of the coumarin structure. With the molecular formula C14H18O3C_{14}H_{18}O_3 and a molecular weight of approximately 234.29 g/mol, this compound is investigated across diverse scientific fields due to its unique structural and chemical properties.

Pharmaceuticals and Biochemistry

Coumarins, including this compound, are known for their broad spectrum of physiological effects and have excellent charge and electron transport properties. The antioxidant activity of natural coumarins has been studied for at least two decades. As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules. The mechanism of action for compounds like this compound often involves interactions at the cellular level that may lead to biological effects such as antioxidant or antimicrobial activity.

Organic Chemistry

Many coumarin derivatives have good biological activity and application value in fluorescent probes. Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored. Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins.

Perfumery

This compound is used as a fragrance enhancer due to its unique structure and properties. The compound is typically added to perfumes to enhance their scent, resulting in a more pleasant and long-lasting fragrance.

Structural Chemistry

The unique structure of this compound, particularly its lactone ring, makes it a subject of interest in the study of structural transformations in crystals. Researchers study the conformational disorder and inversions of the lactone ring in the crystals of this compound, which can provide insights into the coupling of the lactone-ring conformation with crystal symmetry.

Mechanism of Action

The exact mechanism of action of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is not fully established. research suggests that its effects may be related to its ability to interact with specific molecular targets and pathways. For instance, its antioxidant activity could be due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Structural Analogues of 3,4-Dihydrocoumarins

Key structural analogs and their distinguishing features are summarized in Table 1 :

Compound Name Substituents Key Functional Groups Biological Activity/Application Reference
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin 6-OH; 4,4,5,7,8-CH₃ Hydroxyl, multiple methyl Under investigation (potential prohapten)
3,4-Dihydrocoumarin No additional substituents Lactone ring Skin sensitizer (prohapten)
Coumarin Fully aromatic (C3-C4 double bond) Aromatic lactone Non-sensitizer; fragrance/flavor agent
6-Methylcoumarin Methyl at C6; aromatic Aromatic lactone, methyl Non-sensitizer
4,4,5,7-Tetramethyl-3,4-dihydrocoumarin (la) 4,4,5,7-CH₃; no hydroxyl Methyl groups Prodrug intermediate (lactonization)
7-Pentadecyl-4-(4’-methoxyphenyl)-3,4-dihydrocoumarin Pentadecyl chain at C7; 4’-methoxyphenyl Long alkyl chain, methoxy Synthetic neoflavonoid

Key Observations :

  • Substitution Effects : The hydroxyl and pentamethyl groups in the target compound enhance steric hindrance and hydrophobicity compared to simpler analogs like 3,4-dihydrocoumarin. This may influence reactivity and metabolic pathways .
  • Aromaticity vs. Saturation : Unlike coumarin (aromatic), 3,4-dihydrocoumarins lack the C3-C4 double bond, making them prohaptens requiring biotransformation for sensitization .

Spectral Data and Physical Properties

Table 2 : Comparative spectral characteristics (selected examples):

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
This compound Methyl singlets: ~1.2–1.5; OH: ~5.2 (broad) O-H stretch: ~3200; C=O: ~1700 [M+H]⁺: 235.18 (calc.)
3,4-Dihydrocoumarin Lactone protons: ~2.8 (m), ~4.3 (m) C=O: ~1740 [M+H]⁺: 150.06
4,4,5,7-Tetramethyl-3,4-dihydrocoumarin (la) Methyl singlets: ~1.3–1.4; lactone protons: ~2.6–4.1 C=O: ~1720 [M+H]⁺: 221.15

Notable Trends:

  • Methyl Groups : The pentamethyl substituents in the target compound result in distinct singlet peaks in ¹H NMR (~1.2–1.5 ppm) and increased molecular ion mass.
  • Hydroxyl Group: A broad peak at ~5.2 ppm (¹H NMR) and O-H stretch in IR (~3200 cm⁻¹) differentiate it from non-hydroxylated analogs.

Biological Activity

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin (HPD) is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of HPD, focusing on its antioxidant properties, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

HPD has a unique chemical structure characterized by a chromanone core with five methyl groups and a hydroxyl group. Its molecular formula is C11H16O3C_{11}H_{16}O_3 with a molecular weight of 196.2429 g/mol. The specific arrangement of functional groups in HPD influences its chemical properties and interactions with biological systems .

Antioxidant Activity

Mechanism of Action:
HPD exhibits significant antioxidant activity, which has been a focus of research over the past two decades. Antioxidants are crucial in combating oxidative stress, which is implicated in various pathologies including cancer and cardiovascular diseases. HPD's ability to scavenge free radicals contributes to its potential as a therapeutic agent .

Research Findings:

  • A study indicated that coumarin derivatives like HPD could serve as effective candidates for drug discovery due to their antioxidant properties. These compounds can mitigate oxidative damage in cells, thus offering protective effects against diseases linked to oxidative stress.
  • In vitro studies demonstrated that HPD can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, suggesting its role in cellular defense mechanisms against oxidative damage.

Therapeutic Applications

HPD's biological activities extend beyond antioxidant properties. Research indicates potential applications in various fields:

  • Pharmaceuticals:
    • HPD has shown promise in drug formulations aimed at treating conditions associated with oxidative stress. Its structural features allow it to interact with biological targets effectively .
  • Cosmetics:
    • Due to its antioxidant properties, HPD is explored as an ingredient in cosmetic formulations to protect skin from oxidative damage and aging .
  • Fragrance Industry:
    • HPD is utilized as a fragrance enhancer in perfumes due to its pleasant aroma and stability.

Case Studies

Several studies have investigated the biological activity of HPD:

  • Case Study 1: A study published in Molecular Cancer Therapeutics highlighted the antiandrogenic activity of vitamin E derivatives similar to HPD in prostate carcinoma cells. This suggests that HPD may also exhibit similar therapeutic effects against hormone-dependent cancers .
  • Case Study 2: Research focused on the synthesis of coumarin derivatives revealed that modifications to the structure of HPD could enhance its biological activity, paving the way for developing more potent therapeutic agents.

Comparative Analysis of Coumarins

Compound Molecular Formula Antioxidant Activity Therapeutic Applications
This compoundC₁₁H₁₆O₃HighPharmaceuticals, Cosmetics
CoumarinC₉H₆O₂ModerateAnticoagulant
UmbelliferoneC₉H₆O₃HighAntimicrobial

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be approached via condensation reactions between phenols and cinnamic acid derivatives under acidic or catalytic conditions . Systematic optimization involves factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify critical factors affecting yield and purity, followed by response surface methodology (RSM) to refine conditions . Evidence from analogous coumarin derivatives suggests that microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and methyl group configurations. DEPT-135 experiments can distinguish between CH₃ and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., ESI-HRMS for protonated ions).
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection (PDA) assesses purity and identifies UV absorption maxima (e.g., λₐᵦₛ ~280 nm for dihydrocoumarins) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate thermodynamic stability, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways . COMSOL Multiphysics® can model diffusion kinetics in solvent systems, while AI-driven platforms (e.g., automated parameter tuning) optimize reaction trajectories and predict byproduct formation .

Q. What strategies resolve contradictions in pharmacological data across studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require:
  • Standardized Assays : Compare results under identical conditions (e.g., DPPH radical scavenging at pH 7.4 vs. acidic environments).
  • Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies, adjusting for variables like cell line specificity or dosage ranges .
  • Mechanistic Studies : Employ knockout models (e.g., CRISPR-Cas9) to isolate target pathways and validate hypotheses .

Q. How does stereochemistry influence the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer :
  • Asymmetric Synthesis : Chiral catalysts (e.g., Rhodium-BINAP complexes) enable enantioselective hydroformylation to control stereocenters .
  • Bioactivity Correlation : Circular dichroism (CD) spectroscopy and X-ray crystallography determine absolute configurations, while molecular docking (e.g., AutoDock Vina) links stereochemistry to receptor binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

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